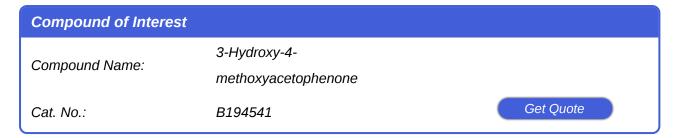


In-Depth Technical Guide: 3-Hydroxy-4-methoxyacetophenone (CAS Number 6100-74-9)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxyacetophenone, also known as acetoisovanillone or apocynin, is a naturally occurring organic compound with the CAS number 6100-74-9.[1][2] It is a methoxy-substituted catechol that has garnered significant interest in the scientific community for its biological activities, particularly its role as an inhibitor of NADPH oxidase and its anti-inflammatory properties.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and biological activities, with a focus on experimental protocols and mechanistic insights relevant to researchers and drug development professionals.

Chemical and Physical Properties

3-Hydroxy-4-methoxyacetophenone is a solid at room temperature and is incompatible with strong oxidizing agents.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Hydroxy-4-methoxyacetophenone



Property	Value	Reference
Molecular Formula	С9Н10О3	[2][4]
Molecular Weight	166.17 g/mol	[2][4]
Melting Point	88-92 °C	[2]
Boiling Point	Not available	
Density	Not available	
Appearance	Solid	[2]
Solubility	Soluble in DMSO (9 mg/mL)	[3]
InChI	InChI=1S/C9H10O3/c1-6(10)7- 3-4-9(12-2)8(11)5-7/h3- 5,11H,1-2H3	[2][4]
InChIKey	YLTGFGDODHXMFB- UHFFFAOYSA-N	[2][4]
SMILES	CC(=0)C1=CC(=C(C=C1)OC) O	[4]

Synthesis

Two primary synthetic routes for **3-Hydroxy-4-methoxyacetophenone** are the Friedel-Crafts acylation of a suitably protected catechol derivative and the Fries rearrangement of a guaiacol ester.

Experimental Protocol: Fries Rearrangement of Acetyl Guaiacol

This method involves the rearrangement of acetyl guaiacol to form 4-hydroxy-3-methoxyacetophenone, an isomer of the target compound, which can then be followed by separation or used as a closely related standard. A detailed protocol for a similar Fries rearrangement is as follows:



- Reaction Setup: In a reaction vessel, add acetyl guaiacol to methanesulfonic acid. The ratio
 of acetyl guaiacol to methanesulfonic acid should be between 1:5 and 1:12. A catalytic
 amount of phosphorus pentoxide can optionally be added.[5]
- Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the starting material. The reaction temperature is maintained between 40-60°C for 0.5-1 hour.[5]
- Work-up and Purification: After the reaction is complete, the mixture is worked up to isolate the product. The solvent (methanesulfonic acid) can be recovered.[5] The crude product is then purified, typically by recrystallization or column chromatography, to yield 4-hydroxy-3-methoxyacetophenone.

Spectroscopic Data

The structural characterization of **3-Hydroxy-4-methoxyacetophenone** is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for **3-Hydroxy-4-methoxyacetophenone**



Technique	Key Features and Assignments	Reference
¹ H NMR	Spectra available for the isomeric 4-hydroxy-3-methoxyacetophenone in DMSO-d ₆ show characteristic aromatic and methoxy proton signals.	
¹³ C NMR	Expected signals for carbonyl carbon, aromatic carbons (both substituted and unsubstituted), and the methoxy carbon. Data for related compounds are available.	[6]
IR Spectroscopy	Expected characteristic peaks for O-H stretching (hydroxyl group), C=O stretching (ketone), C-O stretching (methoxy group), and aromatic C-H and C=C stretching.	[7]
Mass Spectrometry	The molecular ion peak (M+) is expected at m/z 166. Fragmentation patterns would likely involve cleavage of the acetyl group and loss of methyl or methoxy groups.	[3][4]

Biological Activity and Experimental Protocols

3-Hydroxy-4-methoxyacetophenone is recognized for its anti-inflammatory and antioxidant properties, primarily attributed to its ability to inhibit NADPH oxidase.

NADPH Oxidase Inhibition



3-Hydroxy-4-methoxyacetophenone is a known inhibitor of NADPH oxidase with a reported IC₅₀ of 10 μ M.[8] NADPH oxidases are a major source of reactive oxygen species (ROS) in cells, and their inhibition is a key target for anti-inflammatory and antioxidant therapies.

This protocol describes a common method to measure NADPH oxidase activity in cell lysates.

- Cell Lysate Preparation:
 - Homogenize cells or tissues in an appropriate lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 2 mM dithiothreitol, and protease inhibitors).[9]
 - Centrifuge the homogenate to pellet cellular debris.
 - Isolate the membrane fraction by further centrifugation steps.[9]
 - Resuspend the final pellet in an appropriate buffer and determine the protein concentration.[9]
- Assay Procedure:
 - In a 96-well plate, add the cell lysate (membrane fraction).
 - Add NADPH (final concentration ~100-200 μM) to initiate the reaction.[9][10]
 - \circ Add lucigenin (final concentration ~5 $\mu\text{M}),$ a chemiluminescent probe for superoxide.[9] [10]
 - Immediately measure the chemiluminescence using a microplate reader. The signal is proportional to the NADPH oxidase activity.[10]
 - To test the inhibitory effect of 3-Hydroxy-4-methoxyacetophenone, pre-incubate the cell lysate with various concentrations of the compound before adding NADPH.

Anti-inflammatory Activity

The anti-inflammatory effects of **3-Hydroxy-4-methoxyacetophenone** are linked to its ability to suppress the production of inflammatory mediators such as nitric oxide (NO) and to modulate inflammatory signaling pathways like the NF-kB pathway.[3]

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This protocol details how to assess the anti-inflammatory effect of a compound by measuring its ability to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS).

- Cell Culture and Treatment:
 - Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours.[11][12]
 - Pre-treat the cells with various concentrations of 3-Hydroxy-4-methoxyacetophenone for 1 hour.
 - Stimulate the cells with LPS (e.g., 1 μg/mL) to induce an inflammatory response and incubate for another 24 hours.[12][13]
- Griess Assay:
 - Collect the cell culture supernatant.
 - In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[11][14]
 - Incubate at room temperature for 10-15 minutes.[11][15]
 - Measure the absorbance at 540-550 nm using a microplate reader.[11][14]
 - The absorbance is proportional to the nitrite concentration, which is a stable product of NO. A decrease in absorbance in the presence of the compound indicates inhibition of NO production.

This protocol outlines the steps to investigate the effect of **3-Hydroxy-4-methoxyacetophenone** on the activation of the NF-kB signaling pathway.

- Cell Lysis and Protein Quantification:
 - After treatment as described in the NO assay, lyse the cells to extract total protein.
 - Determine the protein concentration of each sample using a standard method (e.g., Bradford assay).



• SDS-PAGE and Protein Transfer:

- Separate the protein lysates (e.g., 40 μg of total protein per lane) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Immunoblotting:

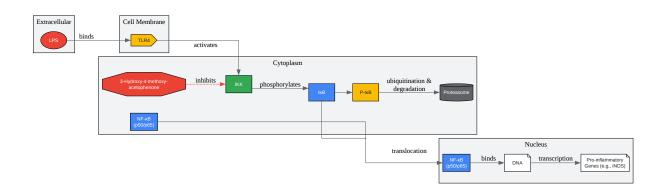
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for at least 1 hour.
- Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-lκBα, total lκBα, phospho-p65, total p65) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize the results. A decrease in the phosphorylation of IκBα and p65 in the presence of 3-Hydroxy-4-methoxyacetophenone would suggest inhibition of the NF-κB pathway.

Mandatory Visualizations Signaling Pathway Diagram



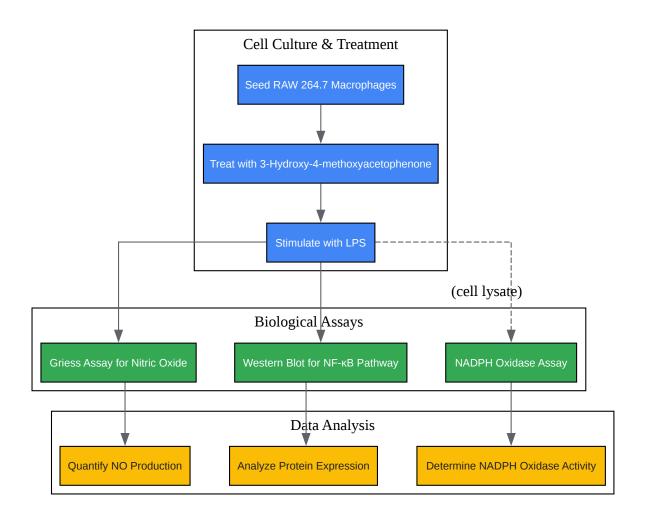


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Caption: NF-kB signaling pathway activation by LPS and potential inhibition.

Experimental Workflow Diagram





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Caption: Workflow for assessing the anti-inflammatory and antioxidant activity.

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